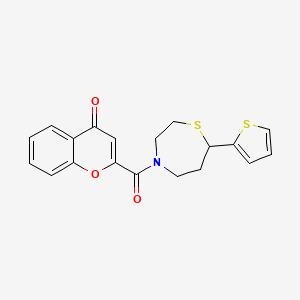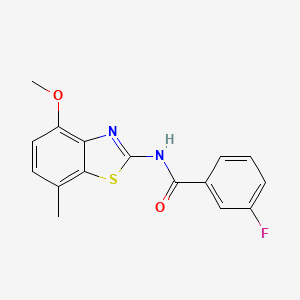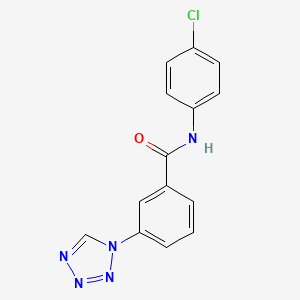
5-(Benzyloxy)indolin-2-on
Übersicht
Beschreibung
5-(Benzyloxy)indolin-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 5-(Benzyloxy)indolin-2-one consists of an indolin-2-one core with a benzyloxy group attached at the 5-position. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Indole derivatives, which include 5-(benzyloxy)indolin-2-one, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
A study on indolin-2-one nitroimidazole antibiotics, which are structurally similar to 5-(benzyloxy)indolin-2-one, revealed an unexpected dual mode of action . These compounds inhibit topoisomerase IV, an essential enzyme for DNA replication, and also undergo reductive bioactivation to form damaging reactive species
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Benzyloxy)indolin-2-one could potentially affect a wide range of biochemical pathways.
Result of Action
Indolin-2-one derivatives with certain substituents have been found to exhibit high antioxidant activity , suggesting that 5-(Benzyloxy)indolin-2-one may also have antioxidant properties.
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives, such as 5-(Benzyloxy)indolin-2-one, have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-(Benzyloxy)indolin-2-one could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have antioxidant activity , suggesting that 5-(Benzyloxy)indolin-2-one could have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that indole derivatives can have various biological activities , suggesting that the effects of 5-(Benzyloxy)indolin-2-one could vary with dosage.
Metabolic Pathways
It is known that indole is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants , suggesting that 5-(Benzyloxy)indolin-2-one could be involved in similar pathways.
Transport and Distribution
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 5-(Benzyloxy)indolin-2-one could interact with transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 5-(Benzyloxy)indolin-2-one could be directed to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxyindolin-2-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.
Another approach involves the use of indole-2-carboxylic acid derivatives, which can be converted to the corresponding indolin-2-one through cyclization reactions. The benzyloxy group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 5-(Benzyloxy)indolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the indolin-2-one core to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Coupling Reactions: The benzyloxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindolin-2-one: Similar structure with a methoxy group instead of a benzyloxy group.
5-Hydroxyindolin-2-one: Lacks the benzyloxy group, with a hydroxyl group at the 5-position.
5-Fluoroindolin-2-one: Contains a fluorine atom at the 5-position instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)indolin-2-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Eigenschaften
IUPAC Name |
5-phenylmethoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYTVVGWCZWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156232-24-5 | |
| Record name | 5-(Benzyloxy)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556557.png)
![tert-butyl N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)carbamate](/img/structure/B2556560.png)

![1-chloro-3-methyl-2-(4-methylbenzyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2556562.png)

![(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2556565.png)
![N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B2556566.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2556569.png)
![5-Ethyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2556570.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2556574.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2556580.png)
